molecular formula C8H8N2O4 B13421035 3-Nitrophenyl methylcarbamate CAS No. 6132-21-4

3-Nitrophenyl methylcarbamate

Katalognummer: B13421035
CAS-Nummer: 6132-21-4
Molekulargewicht: 196.16 g/mol
InChI-Schlüssel: AJJNBMROCIVVSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitrophenyl methylcarbamate is an organic compound with the molecular formula C8H8N2O4. It is a derivative of carbamic acid, where the hydrogen atom of the carbamic acid is replaced by a 3-nitrophenyl group and a methyl group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Nitrophenyl methylcarbamate can be synthesized through several methods. One common method involves the reaction of 3-nitrophenol with methyl isocyanate. The reaction typically occurs under mild conditions and can be catalyzed by bases such as triethylamine. The general reaction scheme is as follows:

3-Nitrophenol+Methyl isocyanate3-Nitrophenyl methylcarbamate\text{3-Nitrophenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} 3-Nitrophenol+Methyl isocyanate→3-Nitrophenyl methylcarbamate

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitrophenyl methylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-nitrophenol and methylamine.

    Reduction: It can be reduced to 3-aminophenyl methylcarbamate using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other substituents.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Nitrophenyl methylcarbamate has a wide range of applications in scientific research:

Wirkmechanismus

The primary mechanism of action of 3-nitrophenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in pest control, where it disrupts the nervous system of insects .

Vergleich Mit ähnlichen Verbindungen

    Methyl carbamate: A simpler carbamate with similar inhibitory effects on acetylcholinesterase but less specificity.

    Ethyl carbamate: Another carbamate with similar properties but different pharmacokinetics and toxicity profiles.

    4-Nitrophenyl methylcarbamate: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.

Uniqueness: 3-Nitrophenyl methylcarbamate is unique due to its specific substitution pattern, which provides distinct reactivity and biological activity compared to other carbamates. Its nitro group at the 3-position enhances its ability to participate in specific chemical reactions and increases its potency as an enzyme inhibitor .

Eigenschaften

CAS-Nummer

6132-21-4

Molekularformel

C8H8N2O4

Molekulargewicht

196.16 g/mol

IUPAC-Name

(3-nitrophenyl) N-methylcarbamate

InChI

InChI=1S/C8H8N2O4/c1-9-8(11)14-7-4-2-3-6(5-7)10(12)13/h2-5H,1H3,(H,9,11)

InChI-Schlüssel

AJJNBMROCIVVSU-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)OC1=CC=CC(=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.